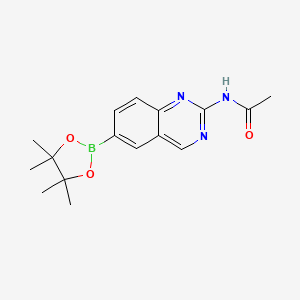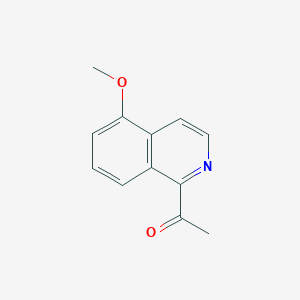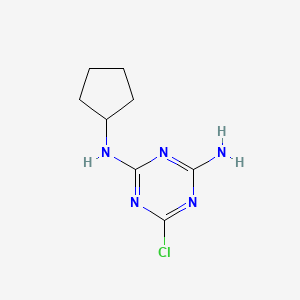
6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine is a chemical compound belonging to the class of 1,3,5-triazines. This compound is characterized by the presence of a chloro group and a cyclopentyl group attached to the triazine ring. It has a molecular formula of C9H12ClN5 and a molecular weight of 225.68 g/mol .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine typically involves the nucleophilic substitution of cyanuric chloride with cyclopentylamine. The reaction is carried out in the presence of a base such as sodium carbonate or potassium carbonate to neutralize the hydrochloric acid formed during the reaction . The reaction is usually performed in a solvent like 1,4-dioxane or 1,2-dichloroethane under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The purification of the final product is achieved through crystallization or distillation techniques .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by other nucleophiles such as amines, alcohols, or thiols.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as primary or secondary amines, alcohols, or thiols in the presence of a base (e.g., sodium carbonate) and a suitable solvent (e.g., 1,4-dioxane) under reflux conditions.
Oxidation and Reduction: Common oxidizing agents include hydrogen peroxide and potassium permanganate, while reducing agents include sodium borohydride.
Major Products Formed
Nucleophilic Substitution: The major products are the corresponding substituted triazines, where the chloro group is replaced by the nucleophile.
Oxidation and Reduction: The products depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Wirkmechanismus
The mechanism of action of 6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in DNA synthesis or repair, thereby exhibiting anticancer properties . The exact molecular pathways and targets are still under investigation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Atrazine: 6-Chloro-N-ethyl-N’-(1-methylethyl)-1,3,5-triazine-2,4-diamine.
Propazine: 6-Chloro-N,N’-bis(1-methylethyl)-1,3,5-triazine-2,4-diamine.
Uniqueness
6-Chloro-N-cyclopentyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the cyclopentyl group, which imparts distinct chemical and biological properties compared to other triazine derivatives. This structural difference can influence its reactivity, solubility, and interaction with biological targets .
Eigenschaften
CAS-Nummer |
84712-72-1 |
|---|---|
Molekularformel |
C8H12ClN5 |
Molekulargewicht |
213.67 g/mol |
IUPAC-Name |
6-chloro-2-N-cyclopentyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C8H12ClN5/c9-6-12-7(10)14-8(13-6)11-5-3-1-2-4-5/h5H,1-4H2,(H3,10,11,12,13,14) |
InChI-Schlüssel |
AMEQGMVFTOUTHW-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC(C1)NC2=NC(=NC(=N2)N)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![2H-Indol-2-one, 1-(2-ethylhexyl)-3-[1-(2-ethylhexyl)-1,2-dihydro-2-oxo-6-(2-thienyl)-3H-indol-3-ylidene]-1,3-dihydro-6-(2-thienyl)-](/img/structure/B13131379.png)
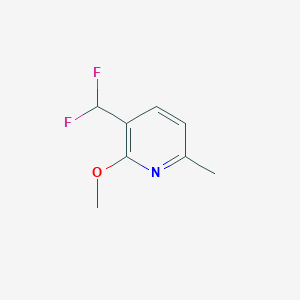


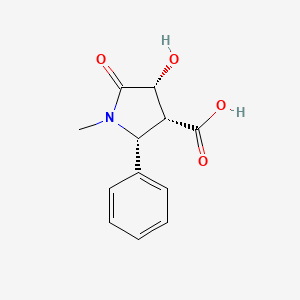

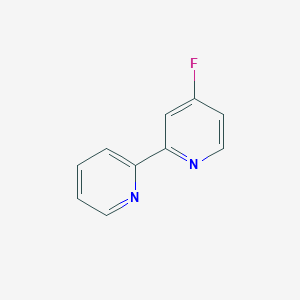
![2-{[10-([2,2'-Bithiophen]-5-yl)decyl]oxy}oxane](/img/structure/B13131406.png)
